molecular formula C14H21N3OS B6447957 1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide CAS No. 2640818-42-2

1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B6447957
CAS No.: 2640818-42-2
M. Wt: 279.40 g/mol
InChI Key: VGMBDSPMADLSIW-UHFFFAOYSA-N
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Description

1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The thiazole ring is known for its biological activity, while the pyrrolidine ring is a common scaffold in drug discovery.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the demethylation of ergosterol on the cell membrane of fungi, thereby killing the fungi .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the bioavailability of this compound may be influenced by these properties.

Result of Action

Thiazole derivatives have been found to have various effects at the molecular and cellular level depending on their specific targets . For instance, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .

Action Environment

The synthesis of thiazole derivatives has been found to be environmentally friendly, suggesting that the action of this compound may also be environmentally friendly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the pyrrolidine ring One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in the synthesis include cyclopentanone, thioamides, and pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group results in the formation of an amine.

Scientific Research Applications

1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide
  • 1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylate
  • 1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylamide

Uniqueness

This compound is unique due to its specific combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c15-13(18)12-6-3-7-17(12)8-11-9-19-14(16-11)10-4-1-2-5-10/h9-10,12H,1-8H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMBDSPMADLSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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